molecular formula C26H27ClN2O7 B12055062 2-(3-Ethylamino-6-ethylimino-2,7-dimethyl-xanthen-9-YL)benzoate

2-(3-Ethylamino-6-ethylimino-2,7-dimethyl-xanthen-9-YL)benzoate

Cat. No.: B12055062
M. Wt: 515.0 g/mol
InChI Key: WRJTXSZPMAXPRF-UHFFFAOYSA-N
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Description

Chemical Identity: 2-(3-Ethylamino-6-ethylimino-2,7-dimethyl-xanthen-9-YL)benzoate (CAS: 3373-01-1) is a rhodamine-based fluorescent dye, structurally characterized by a xanthene core with ethylamino and ethylimino substituents at positions 3 and 6, respectively, and methyl groups at positions 2 and 7 . Its hydrochloride and tetrafluoroborate salts are also documented, with molecular formulas C₂₈H₃₁ClN₂O₃ (479.017 g/mol) and C₂₈H₃₀N₂O₃·BF₄ (536.38 g/mol), respectively .

Applications and Properties: This compound, commercially termed Rhodamine 6G, is widely used as a laser dye and fluorescent probe due to its high molar absorptivity (~1.1 × 10⁵ L·mol⁻¹·cm⁻¹) and quantum yield (~0.95 in ethanol) . highlights its thiourea derivative, 2-(6-ethylamino-3-ethylimino-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid phenyl thiourea, which exhibits selective fluorescence quenching in the presence of Hg(II) and MeHg(II).

Properties

Molecular Formula

C26H27ClN2O7

Molecular Weight

515.0 g/mol

IUPAC Name

2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;perchloric acid

InChI

InChI=1S/C26H26N2O3.ClHO4/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23;2-1(3,4)5/h7-14,27H,5-6H2,1-4H3,(H,29,30);(H,2,3,4,5)

InChI Key

WRJTXSZPMAXPRF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)O.OCl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodamine 19 perchlorate is synthesized through a multi-step chemical process. The synthesis typically involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium perchlorate with ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of Rhodamine 19 perchlorate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is typically produced in crystalline form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Rhodamine 19 perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different xanthene derivatives, while reduction can produce various reduced forms of Rhodamine 19 perchlorate .

Scientific Research Applications

Rhodamine 19 perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rhodamine 19 perchlorate is primarily based on its ability to absorb light and emit fluorescence. The compound interacts with specific molecular targets, such as proteins and nucleic acids, through non-covalent interactions. These interactions facilitate the visualization of biological structures and processes under a fluorescence microscope .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Xanthene Core) Benzoate Modification Key Properties/Applications References
2-(3-Ethylamino-6-ethylimino-2,7-dimethyl-xanthen-9-YL)benzoate -NHCH₂CH₃ (position 3)
-N=CH₂CH₃ (position 6)
-CH₃ (positions 2,7)
Ethyl ester Fluorescent probe, laser dye; Hg(II) detection (qualitative)
Eosin Y (Disodium 2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate) -Br (positions 2,4,5,7)
-O⁻ (position 6)
-O (position 3)
Disodium salt Histological stain; LC₅₀ (fish) = 1,200 mg/L; IARC Group 3 (non-carcinogenic)
Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate -OH (position 6)
-O (position 3)
Methyl ester Fluorescence properties not reported; structural analogue for photostability studies

Key Observations :

  • Eosin Y differs in bromination and oxidation state, reducing fluorescence intensity compared to Rhodamine 6G but enhancing stability in biological staining .
  • The absence of heavy atoms (e.g., Br) in Rhodamine 6G derivatives increases fluorescence quantum yield but limits applications in environments requiring low toxicity .

Quinoline-Based Benzoate Derivatives

Table 2: Comparison with Quinoline Analogues

Compound (Example) Core Structure Functional Groups Applications References
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) Quinoline Piperazine-linked benzoate Anticancer research (synthetic intermediate)
Rhodamine 6G Xanthene Ethylamino/ethylimino Fluorescence sensing, laser technology

Key Observations :

  • Quinoline derivatives (e.g., C1–C7 in ) prioritize piperazine linkages for enhanced solubility and receptor binding, unlike Rhodamine 6G’s focus on fluorescence .
  • Rhodamine 6G’s xanthene core enables superior photostability and tunable emission wavelengths compared to quinoline-based compounds .

Diazirine-Modified Xanthene Probes

describes 2-(3-Methyl-3H-diazirin-3-yl)ethyl 2-(2,4,5,7-tetrabromo-3,6-dihydroxy-9H-xanthen-9-yl)benzoate , a diazirine-functionalized eosin derivative. Unlike Rhodamine 6G, this compound incorporates a photoreactive diazirine group for covalent crosslinking in biomolecular studies, sacrificing fluorescence intensity for chemical reactivity .

Critical Analysis of Functional Limitations

  • Rhodamine 6G Derivatives: emphasizes limitations in quantitative Hg(II) detection due to non-fluorescent intermediate formation at sub-stoichiometric ratios. Sensitivity is ~ppm range, contradicting earlier claims of ppb-level detection .
  • Eosin Y : Low toxicity (LC₅₀ = 1,200 mg/L in fish) but unsuitable for fluorescence-based assays due to weak emission .

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